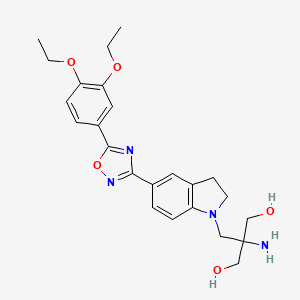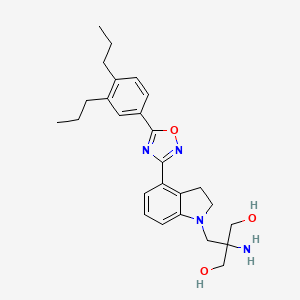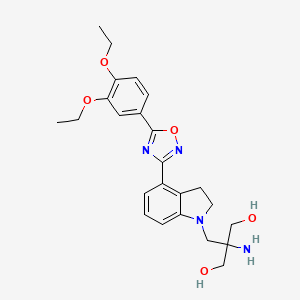![molecular formula C22H23F3N6O2 B10836984 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-4a,5,6,6a,7,8,9,10,10a,10b-decahydropyrimido[5,4-c][1,5]naphthyridine-2,4-dione](/img/structure/B10836984.png)
9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-4a,5,6,6a,7,8,9,10,10a,10b-decahydropyrimido[5,4-c][1,5]naphthyridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“US9365572, 5” is a chemical compound with the following structure: . It features a fused aromatic ring system and substituents that confer specific properties.
Preparation Methods
Synthetic Routes:: The synthetic routes for “US9365572, 5” involve several steps. While I don’t have access to proprietary information, it’s likely that chemists employ multistep reactions to assemble the compound. These steps may include aromatic substitutions, cyclizations, and functional group manipulations.
Reaction Conditions:: The specific reaction conditions (temperature, solvent, catalysts) used in the synthesis are proprietary. standard organic chemistry techniques are likely involved.
Industrial Production:: For industrial-scale production, manufacturers optimize the synthetic process for efficiency, yield, and safety. Large-scale reactors and purification methods ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:: “US9365572, 5” can undergo various reactions, including:
Oxidation: Conversion of functional groups (e.g., alcohols to ketones).
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of specific atoms or groups (e.g., halogenation).
Cyclization: Formation of rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines).
Cyclization: Acidic or basic conditions.
Major Products:: The specific products depend on the reaction type. For example, oxidation may yield ketones, while reduction could lead to alcohols.
Scientific Research Applications
“US9365572, 5” finds applications across disciplines:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating potential therapeutic effects.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets. Unfortunately, detailed mechanistic information isn’t publicly available. Researchers would explore its binding affinity, cellular pathways, and downstream effects.
Comparison with Similar Compounds
“US9365572, 5” stands out due to its unique structure and properties. similar compounds include “US9365572, 6” (targeting phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform) . Further comparative studies would reveal distinctions.
Properties
Molecular Formula |
C22H23F3N6O2 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-4a,5,6,6a,7,8,9,10,10a,10b-decahydropyrimido[5,4-c][1,5]naphthyridine-2,4-dione |
InChI |
InChI=1S/C22H23F3N6O2/c23-22(24,25)12-2-1-3-13(8-12)31-19-14(20(32)30-21(31)33)10-27-16-6-5-15(29-18(16)19)11-4-7-17(26)28-9-11/h1-4,7-9,14-16,18-19,27,29H,5-6,10H2,(H2,26,28)(H,30,32,33) |
InChI Key |
PPLLDCXSMMXDPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC2C1NCC3C2N(C(=O)NC3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CN=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836907.png)
![2-[(2-ethoxy-2-oxoethyl)-[2-(6-oxo-5H-purin-9-yl)ethyl]amino]ethylphosphonic acid](/img/structure/B10836909.png)
![4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10836912.png)
![[[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B10836915.png)
![N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10836917.png)
![2-[3-methyl-1-(p-tolyl)-8,9-dihydro-7H-cyclopenta[f]quinolin-2-yl]pentanoic acid](/img/structure/B10836918.png)
![1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea](/img/structure/B10836922.png)
![2-Hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde](/img/structure/B10836926.png)
![5-[2-(1-Phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10836933.png)

![methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate](/img/structure/B10836945.png)

![4-fluoro-N-[2-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]ethyl]benzamide](/img/structure/B10836957.png)

